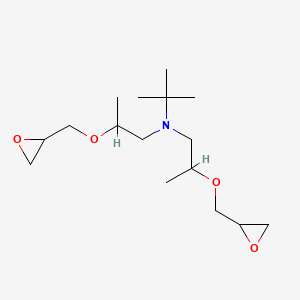
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is a chemical compound with a complex structure that includes multiple functional groups such as oxirane rings, ether linkages, and tertiary amine. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL- typically involves the reaction of dipropylamine with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the epoxy groups.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous process involving the reaction of dipropylamine with epichlorohydrin in a reactor. The reaction mixture is then purified to remove any unreacted starting materials and by-products, resulting in the final product.
Chemical Reactions Analysis
Types of Reactions
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be used to convert the epoxy groups to diols.
Substitution: : The compound can undergo nucleophilic substitution reactions at the epoxy groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as water or alcohols are used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of diols.
Substitution: : Formation of hydroxylated or alkylated products.
Scientific Research Applications
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is used in various scientific research applications, including:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: : In drug delivery systems and as a precursor for pharmaceuticals.
Industry: : In the production of epoxy resins and as a curing agent for coatings and adhesives.
Mechanism of Action
The compound exerts its effects through its epoxy groups, which can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in polymerization reactions.
Comparison with Similar Compounds
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is similar to other epoxy-containing compounds such as bisphenol A diglycidyl ether (DGEBA) and epoxy resins . it is unique in its structure and reactivity due to the presence of the dipropylamine group and the specific arrangement of epoxy groups.
Similar Compounds
Bisphenol A diglycidyl ether (DGEBA)
Epichlorohydrin
Epoxy resins
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and ability to participate in multiple types of chemical reactions contribute to its widespread use.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
63041-01-0 |
|---|---|
Molecular Formula |
C16H31NO4 |
Molecular Weight |
301.42 g/mol |
IUPAC Name |
2-methyl-N,N-bis[2-(oxiran-2-ylmethoxy)propyl]propan-2-amine |
InChI |
InChI=1S/C16H31NO4/c1-12(18-8-14-10-20-14)6-17(16(3,4)5)7-13(2)19-9-15-11-21-15/h12-15H,6-11H2,1-5H3 |
InChI Key |
CVNSUHRFBAMHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)OCC1CO1)C(C)(C)C)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















